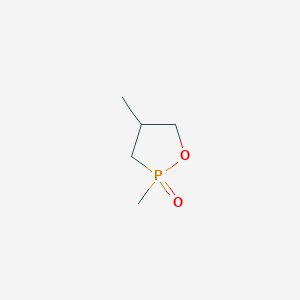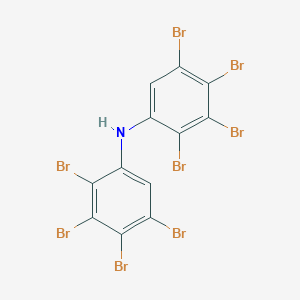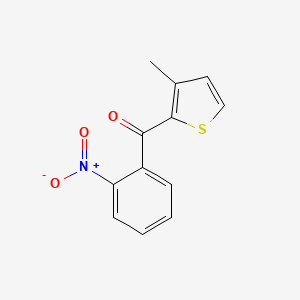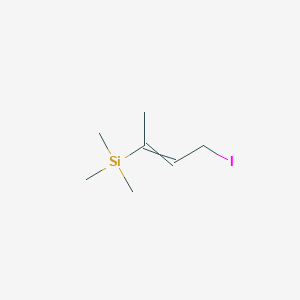![molecular formula C16H28O3 B14636037 [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid CAS No. 53889-43-3](/img/structure/B14636037.png)
[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid is a complex organic compound with a unique structure It consists of a cyclohexene ring substituted with a methylpent-3-enyl group and a methanol group, along with a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid typically involves multiple steps. One common approach is the alkylation of cyclohexene with 4-methylpent-3-enyl halide, followed by the reduction of the resulting product to introduce the methanol group. The final step involves the esterification of the alcohol with propanoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyclohexene ring can be hydrogenated to cyclohexane using hydrogen gas and a palladium catalyst.
Substitution: The methylpent-3-enyl group can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]carboxylic acid.
Reduction: Formation of [4-(4-Methylpent-3-enyl)cyclohexane-1-yl]methanol.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alcohols and carboxylic acids. It may also serve as a model compound for studying the metabolism of similar structures in living organisms .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the structure could lead to the development of new drugs with specific biological activities .
Industry
In the industrial sector, this compound can be used as an intermediate in the production of fragrances, flavors, and other fine chemicals. Its unique properties make it valuable for creating specialized products .
Mécanisme D'action
The mechanism of action of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid involves its interaction with specific molecular targets. The methanol group can participate in hydrogen bonding, while the propanoic acid moiety can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to bind to enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: Similar in structure but lacks the methylpent-3-enyl group and propanoic acid moiety.
Cyclohexanone: Contains a ketone group instead of the methanol and propanoic acid groups.
4-Methylcyclohexanol: Similar but lacks the propanoic acid moiety.
Uniqueness
The uniqueness of [4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid lies in its combination of functional groups.
Propriétés
Numéro CAS |
53889-43-3 |
|---|---|
Formule moléculaire |
C16H28O3 |
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid |
InChI |
InChI=1S/C13H22O.C3H6O2/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12;1-2-3(4)5/h4,6,13-14H,3,5,7-10H2,1-2H3;2H2,1H3,(H,4,5) |
Clé InChI |
ICYFKNMSSVGOGG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CC(=CCCC1=CCC(CC1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


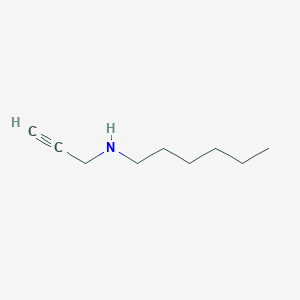
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)
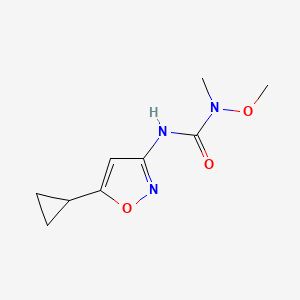

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
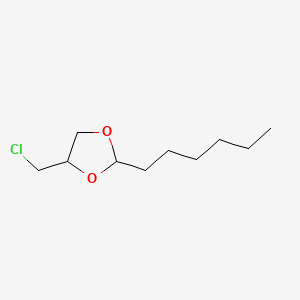
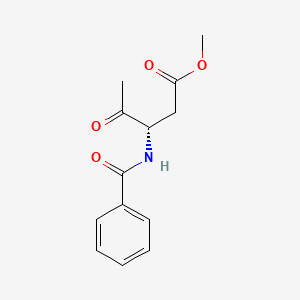
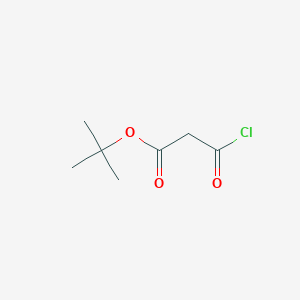
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)

